Technical Documentation Center

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
  • CAS: 226396-30-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid: A Versatile Building Block in Modern Chemistry

Introduction: Unveiling a Key Synthetic Intermediate (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a bifunctional organic compound that has garnered significant interest within the scientific community, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Intermediate

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety linked to a pyrrolidine ring via an ethoxy bridge, bestows upon it a unique combination of properties that make it an invaluable tool for researchers and drug development professionals. The boronic acid group serves as a versatile handle for various chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern carbon-carbon bond formation.[1] Simultaneously, the pyrrolidine motif is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, often contributing to improved solubility, metabolic stability, and target engagement.[2][3]

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, offering field-proven insights and detailed methodologies for its effective utilization in a research and development setting.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is paramount for its successful application in synthesis and formulation. The following table summarizes its key characteristics.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₈BNO₃[1]
Molecular Weight 235.09 g/mol [1]
CAS Number 226396-30-1[1]
Appearance Yellow solid[4]
Storage Conditions 2-8°C, Sealed in a dry, inert atmosphere.[1]
pKa Estimated to be in the range of 8.5-9.5[5]
Solubility Generally soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents and water at neutral pH.[6][7]

Note: Some values, such as pKa, are estimated based on data for structurally similar phenylboronic acids. Experimental determination is recommended for specific applications.

The pyrrolidine ring, a five-membered saturated heterocycle, is a key structural feature that influences the molecule's overall properties.[8] Its presence can enhance aqueous solubility and provides a basic nitrogen atom that can be protonated, influencing the compound's behavior in different pH environments.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can be achieved through a multi-step process, starting from readily available starting materials. The following protocol is a representative method based on established synthetic strategies for arylboronic acids.[9] The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Synthetic Workflow Diagram

Synthesis_Workflow A 1-(2-Bromoethoxy)-4-iodobenzene B 1-(2-(Pyrrolidin-1-yl)ethoxy)-4-iodobenzene A->B C (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid B->C

Caption: A representative synthetic route to (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-(Pyrrolidin-1-yl)ethoxy)-4-iodobenzene

  • Rationale: This step introduces the pyrrolidine moiety via a nucleophilic substitution reaction.

  • Procedure:

    • To a solution of 1-(2-bromoethoxy)-4-iodobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and pyrrolidine (1.5 eq).

    • Stir the reaction mixture at 80°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(2-(pyrrolidin-1-yl)ethoxy)-4-iodobenzene.

Step 2: Synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

  • Rationale: This step involves a lithium-halogen exchange followed by trapping with a borate ester to form the boronic acid.[10]

  • Procedure:

    • Dissolve 1-(2-(pyrrolidin-1-yl)ethoxy)-4-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.

    • Stir the mixture at -78°C for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78°C.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

    • Stir the mixture vigorously for 1 hour to hydrolyze the boronate ester.

    • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification and Characterization (Self-Validation)

Purification of the final product is crucial for its use in subsequent reactions. A common method involves an acid-base extraction, leveraging the amphoteric nature of the boronic acid.[11]

  • Purification Protocol:

    • Dissolve the crude product in a suitable organic solvent like diethyl ether.

    • Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.

    • Separate the aqueous layer and wash it with diethyl ether to remove any non-acidic organic impurities.

    • Acidify the aqueous layer with 2 M HCl until the pH is acidic, causing the purified boronic acid to precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Characterization:

    • ¹H and ¹³C NMR Spectroscopy: Confirm the structure of the synthesized compound. The spectra should show characteristic peaks for the aromatic protons, the ethoxy linker, and the pyrrolidine ring.[12][13][14][15]

    • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.

    • Purity Analysis: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) or by quantitative NMR.

Core Applications in Research and Development

The unique structure of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid makes it a highly valuable building block in several areas of chemical research.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][16] This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl and styrenyl structures.[17][18]

Suzuki_Miyaura cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D [Ar'-B(OH)3]⁻ E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar' BoronicAcid (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid BoronicAcid->D Base Base (e.g., K2CO3) Base->BoronicAcid Activation ArylHalide Aryl Halide (Ar-X) ArylHalide->B

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The boronic acid, activated by a base to form a more nucleophilic boronate species, then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[16]

Applications in Medicinal Chemistry and Drug Discovery

The pyrrolidine-containing side chain of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid makes it an attractive building block for the synthesis of novel therapeutic agents.[3] The pyrrolidine scaffold is a common feature in many FDA-approved drugs and is known to impart favorable pharmacokinetic properties.[19]

Drug_Discovery cluster_synthesis Synthesis cluster_properties Improved Properties A (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid C Suzuki-Miyaura Coupling A->C B Bioactive Scaffold (with Halide/Triflate) B->C D Novel Drug Candidate C->D P1 Enhanced Solubility D->P1 P2 Improved Metabolic Stability D->P2 P3 Target Engagement D->P3 P4 Favorable ADME Profile D->P4

Caption: Conceptual workflow for utilizing the title compound in drug discovery.

By coupling this boronic acid with various heterocyclic or carbocyclic scaffolds, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The pyrrolidin-1-ylethoxy moiety can act as a "solubility tag" or interact with specific residues in a biological target, thereby modulating the potency and selectivity of the parent molecule.

Safety and Handling

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its ability to participate in robust C-C bond-forming reactions, combined with the presence of a pharmaceutically relevant pyrrolidine moiety, makes it a powerful tool for the construction of complex molecules with potential biological activity. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and drug discovery programs.

References

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]

  • Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... ResearchGate. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 1H NMR. The Royal Society of Chemistry. [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. National Institutes of Health. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]

  • Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry. [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository. [Link]

  • Purification of boronic acids? Reddit. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health. [Link]

  • Process for purification of boronic acid and its derivatives.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. The Royal Society of Chemistry. [Link]

  • 1H and 13C-NMR data of compounds 2 – 4. ResearchGate. [Link]

  • Wiley-VCH 2007 - Supporting Information. Wiley Online Library. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the safety considerations and handling protocols for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. As a Sen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety considerations and handling protocols for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. As a Senior Application Scientist, the following information is synthesized from available safety data sheets for structurally related compounds and general best practices for laboratory safety. The causality behind each recommendation is explained to ensure a thorough understanding of the risks and mitigation strategies.

Understanding the Hazard Profile

1.1. GHS Classification and Known Hazards

The primary known hazards associated with (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid are summarized by its GHS Hazard statements. These classifications are critical as they form the basis of all handling and personal protective equipment (PPE) recommendations.

Hazard StatementDescriptionImplication for Safe Handling
H302 Harmful if swallowed.Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[1][2][3] Wash hands thoroughly after handling.[1][2][3]
H315 Causes skin irritation.Avoid direct contact with skin.[4] Wear appropriate protective gloves and a lab coat.[1]
H319 Causes serious eye irritation.Wear safety glasses or goggles to prevent eye contact.[4] Ensure eyewash stations are readily accessible.[1]
H335 May cause respiratory irritation.Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[4]

This data is based on the GHS pictograms and hazard statements provided by BLDpharm for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid.

1.2. Toxicological Insights from Analogue Compounds

Due to the lack of extensive toxicological data for the specific title compound, we must extrapolate from data on similar boronic acids, such as phenylboronic acid. Phenylboronic acid is classified as harmful if swallowed.[1][2][3][5] The oral LD50 in rats for phenylboronic acid is reported as 740 mg/kg, which underscores the risk of acute toxicity upon ingestion.[2]

It is crucial for researchers to be aware that some boronic acids have been identified as a "novel class of bacterial mutagen".[6] This potential for mutagenicity necessitates careful handling to minimize exposure, as it may pose a long-term health risk.[6] While boron-containing compounds are generally considered to have low toxicity, this potential genotoxicity warrants a cautious approach.[7]

Prudent Laboratory Practices: A Proactive Approach to Safety

The following protocols are designed to minimize exposure and mitigate the risks identified above. These are not merely suggestions but are founded on the principles of chemical safety and risk reduction.

2.1. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The rationale for each piece of equipment is directly linked to the known hazards.

  • Eye Protection : Tightly sealing safety goggles are mandatory to protect against dust particles and potential splashes, addressing the serious eye irritation hazard (H319).[1][4]

  • Hand Protection : Wear nitrile or neoprene gloves to prevent skin contact.[8] Given that boronic acids can cause skin irritation (H315), gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection : A lab coat must be worn to protect against accidental spills.

  • Respiratory Protection : For operations that may generate significant dust, use a NIOSH-approved respirator. However, the primary control measure should always be to handle the compound within a certified chemical fume hood to minimize inhalation risk (H335).

2.2. Handling and Storage Protocols

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Always handle (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid within a chemical fume hood to control dust and vapors.[4]

  • Avoid dust formation during handling.[1][3]

  • Use appropriate tools (spatulas, weighing paper) to avoid contamination and minimize the creation of airborne particles.

  • Never pipette by mouth.[8]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] The recommended storage temperature is 2-8°C.

  • Boronic acids can be hygroscopic and air-sensitive.[1][4][5] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[1][3]

  • Keep away from strong oxidizing agents, strong acids, and strong bases, as these are incompatible materials.[1][2]

Emergency Procedures: A Self-Validating System

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

3.1. Exposure Response

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[2] If irritation persists, seek medical attention.

  • Inhalation : Move the victim to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[3] If the victim is conscious and alert, rinse their mouth with water and give two glasses of water to drink. Call a poison control center or doctor immediately for treatment advice.[1][2][3]

3.2. Spill Management

A systematic approach to spill cleanup is essential to prevent further contamination and exposure.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE : At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. If the spill is large or in a poorly ventilated area, respiratory protection may be necessary.

  • Contain the Spill : For a solid spill, carefully sweep up the material to avoid raising dust.[9] Place the swept material into a labeled, sealed container for disposal.[5][9]

  • Decontaminate the Area : Wipe the spill area with a damp cloth or paper towel. Be cautious not to use excessive water, which could spread the contamination.

  • Dispose of Waste : All contaminated materials (gloves, paper towels, etc.) must be placed in a sealed container and disposed of as hazardous waste according to institutional and local regulations.

  • Ventilate the Area : Ensure the area is well-ventilated to disperse any remaining dust.

Visualization of Emergency Workflow

The following diagram illustrates the logical flow of actions in response to a chemical spill.

Spill_Response_Workflow Spill Chemical Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain & Clean Spill (Sweep solid, use absorbent) PPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the spectroscopic methodologies crucial for the structural elucid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic methodologies crucial for the structural elucidation and purity assessment of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. This compound, with its CAS Number 226396-30-1 and molecular formula C₁₂H₁₈BNO₃[1], is a significant building block in medicinal chemistry and materials science. Its structural integrity is paramount for its application in Suzuki-Miyaura coupling reactions and the synthesis of novel therapeutic agents. This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this molecule.

While direct experimental spectra for this specific compound are not widely available in the public domain, this guide will leverage established principles and spectral data from analogous structures to provide a robust framework for its characterization. The protocols and interpretations presented herein are designed to be a self-validating system, grounded in fundamental spectroscopic principles.

Molecular Structure and its Spectroscopic Implications

The structure of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid combines several key functional groups that each contribute distinct spectroscopic signatures. Understanding these components is the first step in a thorough characterization.

Figure 1. Molecular structure of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, both ¹H and ¹³C NMR will provide invaluable information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8 - 7.9Doublet2HAromatic protons ortho to the boronic acid group
~6.9 - 7.0Doublet2HAromatic protons ortho to the ethoxy group
~4.1 - 4.2Triplet2H-O-CH₂ -CH₂-N-
~2.9 - 3.0Triplet2H-O-CH₂-CH₂ -N-
~2.6 - 2.8Multiplet4HPyrrolidine protons adjacent to Nitrogen (-N-CH₂ -)
~1.8 - 2.0Multiplet4HPyrrolidine protons beta to Nitrogen (-CH₂-CH₂ -CH₂-)
~8.0 (broad)Singlet2HB(OH)₂

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the polar boronic acid and will not exchange with the B(OH)₂ protons, allowing for their observation.

  • Referencing: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~160Aromatic C-O
~135Aromatic C-B
~130Aromatic CH ortho to Boronic Acid
~115Aromatic CH ortho to Ethoxy Group
~68-O-CH₂ -CH₂-N-
~55-O-CH₂-CH₂ -N-
~54Pyrrolidine C H₂-N
~23Pyrrolidine -CH₂-C H₂-CH₂-
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

G cluster_workflow NMR Data Acquisition Workflow SamplePrep Sample Preparation (5-10 mg in 0.7 mL DMSO-d₆) InstrumentSetup Instrument Setup (Lock, Shim) SamplePrep->InstrumentSetup 1H_Acquisition ¹H NMR Acquisition (One-pulse, 16-32 scans) InstrumentSetup->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition (Proton-decoupled, more scans) InstrumentSetup->13C_Acquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1H_Acquisition->DataProcessing 13C_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak picking, Integration, Assignment) DataProcessing->SpectralAnalysis G cluster_workflow MS Data Acquisition Workflow SamplePrep Sample Preparation (10 µg/mL in MeOH/ACN) InstrumentSetup Instrument Setup (ESI Source Optimization) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (m/z 50-500) InstrumentSetup->DataAcquisition DataAnalysis Data Analysis (Molecular Ion Identification, Fragmentation Analysis) DataAcquisition->DataAnalysis

Figure 3. Workflow for MS data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
3600-3200 (broad)O-H stretchBoronic acid, B(OH)₂
3050-3000C-H stretchAromatic
2970-2850C-H stretchAliphatic (ethoxy, pyrrolidine)
1610, 1510C=C stretchAromatic ring
1380-1320B-O stretchBoronic acid
1250-1200C-O stretchAryl ether
1100-1000C-N stretchAliphatic amine (pyrrolidine)

Causality Behind Experimental Choices:

  • Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a convenient and common method for acquiring IR spectra of solid samples with minimal preparation.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.

G cluster_workflow IR Data Acquisition Workflow SamplePrep Sample Preparation (Solid on ATR crystal) Background Collect Background Spectrum SamplePrep->Background SampleScan Collect Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) Background->SampleScan DataAnalysis Data Analysis (Peak Identification) SampleScan->DataAnalysis

Figure 4. Workflow for IR data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, employing a combination of NMR, MS, and IR techniques, is essential for its unambiguous structural confirmation and quality control. While this guide provides a predictive framework based on established spectroscopic principles, it is imperative for researchers to acquire experimental data on their specific samples for definitive characterization. The methodologies and expected spectral features detailed herein offer a robust starting point for any scientist working with this important chemical entity.

References

  • PubChem. (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid. [Link]

  • SpectraBase. Phenylboronic acid - Optional[FTIR] - Spectrum. [Link]

  • National Institute of Standards and Technology. Pyrrolidine. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Purity of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Introduction: The Critical Role of Purity in Drug Development (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a versatile building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a versatile building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules with potential therapeutic applications.[1] Its unique structure, featuring a boronic acid moiety for carbon-carbon bond formation and a pyrrolidin-ethoxy side chain that can modulate physicochemical properties, makes it a valuable reagent in drug discovery.[1] However, the successful translation of a promising molecule from the laboratory to the clinic is contingent upon the stringent control of its purity. The presence of impurities, even in trace amounts, can have significant consequences, including altered biological activity, increased toxicity, and unforeseen side effects.

This in-depth technical guide provides a comprehensive overview of the purity considerations for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. We will delve into the common synthetic routes and the potential impurities that can arise, followed by a detailed exploration of the analytical methodologies required to ensure the quality and consistency of this critical reagent. This guide is intended for researchers, scientists, and drug development professionals who rely on the integrity of their starting materials to drive their research forward.

Understanding the Impurity Landscape: A Synthesis-Forward Approach

The purity profile of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is intrinsically linked to its synthesis. A common and efficient method for the preparation of arylboronic esters is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.[2][3] The resulting boronic ester is then hydrolyzed to the desired boronic acid.

A plausible synthetic pathway for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is outlined below:

Synthesis_Pathway A 1-(2-Chloroethoxy)-4-bromobenzene C 1-(4-Bromophenoxy)ethyl]pyrrolidine A->C Nucleophilic Substitution B Pyrrolidine B->C F (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid pinacol ester C->F Miyaura Borylation D Bis(pinacolato)diboron D->F E Pd catalyst, Base E->F H (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid F->H Hydrolysis G Hydrolysis

Figure 1: Plausible synthetic pathway for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid.

This synthetic route, while effective, can introduce a variety of impurities that must be carefully monitored and controlled.

Table 1: Potential Impurities in the Synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
Impurity Type Potential Impurities Origin
Starting Materials & Reagents 1-(4-Bromophenoxy)ethyl]pyrrolidine (unreacted)Incomplete Miyaura borylation
4-BromophenolHydrolysis of the starting aryl bromide
Bis(pinacolato)diboron and its byproductsExcess reagent from the borylation step
Palladium catalyst residuesIncomplete removal after the reaction
Process-Related Impurities Boroxines (trimeric anhydrides)Dehydration of the boronic acid during synthesis or storage[4]
Homocoupled biaryl speciesSide reaction during the Miyaura borylation
Protodeborylated product (1-(2-pyrrolidin-1-ylethoxy)benzene)Loss of the boronic acid group, can be catalyzed by acid, base, or metal residues[5]
Degradation Products Oxidative degradation productsBoronic acids can be susceptible to oxidation[6]
Genotoxic Impurities Arylboronic acidsSome boronic acids have been shown to be mutagenic in Ames tests[7][8]

The formation of boroxines, the cyclic trimeric anhydrides of boronic acids, is a particularly common impurity.[4] This dehydration reaction can be driven by heat or the presence of drying agents and can significantly impact the stoichiometry of subsequent reactions.[4]

Boroxine_Formation A 3 x (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid B Boroxine A->B Dehydration C 3 x H2O B->A Hydrolysis

Figure 2: Reversible formation of boroxine from the boronic acid.

Furthermore, some boronic acids have been identified as potential genotoxic impurities (PGIs), which can pose a significant safety risk.[7][8] Therefore, rigorous analytical testing is not just a matter of quality control but a critical safety requirement.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is necessary to fully characterize the purity of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. The following sections detail the key techniques and provide exemplary protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic molecules.[9] For boronic acids, reversed-phase HPLC with UV detection is commonly employed.

Expert Insights: A significant challenge in the HPLC analysis of boronic acids is their potential for on-column degradation. The acidic conditions often used in reversed-phase chromatography can promote protodeboronation. Therefore, method development should focus on minimizing analysis time and using milder mobile phase conditions where possible.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      Time (min) % B
      0.0 10
      15.0 90
      20.0 90
      20.1 10

      | 25.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the boronic acid sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution as needed for analysis.

Self-Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[10] A stability-indicating method should be developed by subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to ensure that all degradation products can be resolved from the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹¹B NMR are highly valuable for the analysis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid.

¹H NMR Spectroscopy

¹H NMR provides detailed information about the proton environment in the molecule, allowing for the confirmation of the chemical structure and the detection of proton-containing impurities.

Expert Insights: A common issue in the ¹H NMR of boronic acids is the presence of broad signals due to the equilibrium between the monomeric boronic acid and its trimeric anhydride (boroxine).[11] This can be overcome by acquiring the spectrum in a solvent that breaks up the boroxine, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the aromatic protons, the ethoxy chain protons, and the pyrrolidine protons.

    • Compare the integration ratios to the expected values to confirm the structure.

    • Look for any unexpected signals that may indicate the presence of impurities.

¹¹B NMR Spectroscopy

¹¹B NMR is a powerful technique for directly probing the boron atom and can be used to distinguish between different boron species.[12]

Expert Insights: The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom. Trigonal planar boronic acids typically resonate at a different chemical shift than tetrahedral boronate esters or boroxines, making ¹¹B NMR an excellent tool for identifying these species.[13]

Experimental Protocol: ¹¹B NMR Analysis

  • Instrumentation:

    • NMR spectrometer equipped with a boron-observe probe.

  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in a quartz NMR tube.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹¹B NMR spectrum. Use an external standard, such as BF₃·OEt₂, for chemical shift referencing.[14]

  • Data Analysis:

    • The ¹¹B chemical shift of the boronic acid is expected to be in the range of δ 28-32 ppm.

    • The presence of a signal around δ 20-24 ppm may indicate the formation of a boroxine.

NMR_Workflow A Sample of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C 1H NMR Acquisition B->C D 11B NMR Acquisition B->D E Structural Confirmation and Impurity Detection C->E F Identification of Boron Species (Boronic Acid vs. Boroxine) D->F

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. This boronic acid is a valuable building block in medicinal chemistry, enabling the introduction of a key pharmacophore into various molecular scaffolds. The presence of the basic pyrrolidine moiety presents unique challenges and considerations in reaction design, which are addressed in detail below. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers to optimize these reactions for their specific applications.

Introduction: The Suzuki-Miyaura Coupling and the Significance of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a bifunctional reagent of significant interest. The boronic acid moiety serves as the nucleophilic partner in the Suzuki coupling, while the pyrrolidin-1-ylethoxy side chain is a common structural motif in many biologically active compounds, including kinase inhibitors and receptor modulators. The basic nitrogen atom within the pyrrolidine ring can, however, complicate the catalytic cycle of the Suzuki coupling by coordinating to the palladium catalyst, potentially leading to catalyst deactivation or reduced reaction efficiency. Therefore, careful selection of reaction parameters is crucial for a successful coupling.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyura catalytic cycle is essential for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps:[1][3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the Pd(II) complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation [Ar'-B(OR)3]⁻ PdII_B Ar-Pd(II)L_n-Ar' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->PdII_A Enters Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

The presence of the basic nitrogen in the pyrrolidine ring necessitates careful optimization of the reaction conditions to achieve high yields and purity.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results, especially with challenging substrates.

  • Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes are common choices. Pre-formed complexes can offer better reproducibility.

  • Ligands: For substrates containing basic nitrogen groups, ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly recommended. These bulky ligands promote the reductive elimination step and can prevent the coordination of the amine to the palladium center, which could otherwise inhibit the reaction.

Choice of Base

The base plays a crucial role in activating the boronic acid for transmetalation. The basicity and solubility of the chosen base can significantly impact the reaction outcome.

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often effective in challenging couplings due to its high solubility in organic solvents.

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are generally less common for Suzuki couplings.

For couplings involving (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.

Solvent System

The choice of solvent influences the solubility of the reactants, reagents, and the catalyst, thereby affecting the reaction rate and yield.

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water. A mixture of an organic solvent and water is common, as water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Protic Solvents: Ethanol or isopropanol can also be used, sometimes in aqueous mixtures.

A mixture of dioxane and water (e.g., 4:1 v/v) is a robust solvent system for many Suzuki couplings.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific coupling partners.

Protocol 1: General Procedure for the Suzuki Coupling with an Aryl Bromide

This protocol is a general method suitable for the coupling of (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid with a variety of aryl bromides.

Materials:

  • (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (1.1 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.04 equivalents)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel, followed by the remaining 1,4-dioxane and degassed water (a typical solvent ratio is 4:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • DMF/Water (4:1 v/v)

Procedure:

  • In a microwave reaction vial, combine the aryl halide, (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the DMF/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 10-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical starting conditions and expected outcomes for the Suzuki coupling of (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid with a generic aryl bromide.

ParameterCondition A (Conventional Heating)Condition B (Microwave)Rationale
Catalyst Pd₂(dba)₃ / XPhosPd(PPh₃)₄XPhos is excellent for challenging substrates; Pd(PPh₃)₄ is a robust and common catalyst for microwave synthesis.
Base K₃PO₄Na₂CO₃K₃PO₄ is a strong base suitable for conventional heating; Na₂CO₃ is a milder base often effective under microwave conditions.
Solvent Dioxane/Water (4:1)DMF/Water (4:1)Dioxane is a good solvent for a wide range of substrates; DMF has a high boiling point and good microwave absorption properties.
Temperature 80-100 °C120-150 °CHigher temperatures in microwave synthesis accelerate the reaction.
Time 4-12 hours10-30 minutesMicrowave irradiation dramatically reduces reaction times.
Yield Good to ExcellentGood to ExcellentBoth methods can provide high yields, with microwave often being more efficient.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature.Use a fresh catalyst, ensure the base is finely powdered and dry, increase the reaction temperature.
Amine coordination to palladium.Switch to a bulkier ligand like XPhos or SPhos.
Homocoupling of Boronic Acid Presence of oxygen, decomposition of the catalyst.Thoroughly degas the solvents and reaction mixture. Use a pre-catalyst.
Protodeborylation Presence of excess water or acid.Use anhydrous solvents and a non-protic base. Minimize water content.

Experimental Workflow Diagram

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert catalyst Add Catalyst/Ligand and Solvents inert->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Pure Product (NMR, MS) purification->analysis end End analysis->end

Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a powerful method for the synthesis of complex molecules with potential pharmaceutical applications. While the presence of the basic nitrogen moiety requires careful consideration of the reaction conditions, the use of modern catalyst systems, particularly those with bulky phosphine ligands, can lead to high yields and clean reactions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Johansson, H. et al. The Suzuki-Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Advances, 2021 , 11, 19836-19858. [Link]

  • Bar-Ziv, R. et al. Process for preparing tricyclic compounds. WO 2014/07198A1, January 16, 2014.

Sources

Application

Application Note & Protocol: Advanced Synthesis of Biaryl Scaffolds Utilizing (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds employing (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. Biaryl motifs are pivotal structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds employing (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. Biaryl motifs are pivotal structural units in numerous blockbuster drugs and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for their construction, valued for its mild conditions and broad functional group tolerance.[2][3] This document elucidates the strategic advantages of utilizing the title boronic acid, detailing its application in palladium-catalyzed cross-coupling reactions and providing step-by-step protocols for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of Biaryl Structures and the Suzuki-Miyaura Reaction

Biaryl structures are a cornerstone in modern drug discovery, present in a wide array of therapeutic agents, from antihypertensives to antiviral medications.[1] Their prevalence stems from the unique conformational properties and the ability of the two aryl rings to engage in critical interactions with biological targets. The development of efficient synthetic methodologies for biaryl construction is, therefore, a paramount objective in pharmaceutical research and development.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard for forging carbon-carbon bonds between aryl partners.[3][4] This reaction's success is attributed to its operational simplicity, the commercial availability of diverse boronic acids, and the generally non-toxic nature of its boron-containing byproducts.[5]

The Strategic Advantage of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

The choice of boronic acid is critical to the success and efficiency of a Suzuki-Miyaura coupling. While simple phenylboronic acids are effective, functionalized boronic acids offer distinct advantages. (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid introduces a unique combination of features that can enhance reaction outcomes.

Key Structural Features and Their Implications:

  • Enhanced Solubility: The pyrrolidine-ethoxy side chain imparts increased polarity to the boronic acid. This can improve its solubility in a wider range of solvent systems, which is particularly beneficial when dealing with polar or complex substrates, potentially leading to more homogeneous reaction mixtures and improved reaction rates.

  • Potential for Intramolecular Catalysis: The tertiary amine of the pyrrolidine ring could potentially act as an internal base or ligand, accelerating key steps in the catalytic cycle.

  • Modification Handle: The pyrrolidine nitrogen offers a site for further functionalization, allowing for the introduction of tags, imaging agents, or other pharmacologically relevant groups post-coupling.

  • Modulation of Physicochemical Properties: The incorporation of this specific side chain can favorably modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final biaryl product, a critical consideration in drug design. The pyrrolidine motif itself is a common feature in many bioactive molecules.[6]

General Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X-L2 Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X-L2 Ar-X (Oxidative Addition) Ar-Pd(II)-O-B(OH)2-Ar' Transmetalation Intermediate Ar-Pd(II)-X-L2->Ar-Pd(II)-O-B(OH)2-Ar' Ar'-B(OH)2, Base (Transmetalation) Ar-Ar'-Pd(II)-L2 Diaryl-Palladium Complex Ar-Pd(II)-O-B(OH)2-Ar'->Ar-Ar'-Pd(II)-L2 Ar-Ar'-Pd(II)-L2->Pd(0)L2 Ar-Ar' (Reductive Elimination) Aryl Halide (Ar-X) Aryl Halide (Ar-X) Boronic Acid (Ar'-B(OH)2) Boronic Acid (Ar'-B(OH)2) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents
  • (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (CAS: 1256346-41-6)

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Nitrogen or Argon)

Safety Precautions: Phenylboronic acids can be harmful if swallowed and may cause skin and eye irritation.[7] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Suzuki_Protocol_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents solvent Add Solvent and Degas reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction by TLC or LC-MS reaction->monitoring quench Quench with Water monitoring->quench Upon Completion extraction Extract with Organic Solvent quench->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification end Characterize Product purification->end

Sources

Method

Application Notes and Protocols for the Derivatization of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Introduction: A Versatile Building Block in Modern Drug Discovery (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a pyrrolidine-containing side chain. The pyrrolidine motif is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties. The boronic acid group serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction. This allows for the strategic installation of the (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl) moiety onto a wide array of molecular scaffolds, making it an invaluable tool in the synthesis of novel therapeutic agents and functional materials.[1][2]

This guide provides a comprehensive overview of the synthesis and derivatization of (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, with a focus on practical, field-proven protocols and the underlying chemical principles.

Synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

The synthesis of the target boronic acid is most effectively achieved in a two-step sequence starting from the commercially available precursor, 1-(2-(4-bromophenoxy)ethyl)pyrrolidine. This approach involves the conversion of the aryl bromide to the corresponding boronic acid or its pinacol ester derivative, a common and well-established transformation in organic synthesis.

Step 1: Synthesis of 1-(2-(4-bromophenoxy)ethyl)pyrrolidine

While this starting material is commercially available, understanding its synthesis from 4-bromophenol and 1-(2-chloroethyl)pyrrolidine hydrochloride provides valuable context. The reaction is a standard Williamson ether synthesis.

Step 2: Miyaura Borylation to Yield (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid Pinacol Ester

The Miyaura borylation is a robust and widely used method for the synthesis of boronic esters from organic halides.[3] This reaction utilizes a palladium catalyst and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The resulting pinacol ester is often more stable and easier to purify than the free boronic acid and can be used directly in subsequent coupling reactions or hydrolyzed to the boronic acid if required.

Experimental Protocols

Protocol 1: Synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid Pinacol Ester

This protocol details the conversion of 1-(2-(4-bromophenoxy)ethyl)pyrrolidine to its corresponding boronic acid pinacol ester.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMolar Equivalents
1-(2-(4-bromophenoxy)ethyl)pyrrolidine1081-73-8270.171.0 g1.0
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.941.13 g1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.09 g0.03
Potassium Acetate (KOAc)127-08-298.141.09 g3.0
1,4-Dioxane (anhydrous)123-91-188.1120 mL-

Procedure:

  • To an oven-dried Schlenk flask, add 1-(2-(4-bromophenoxy)ethyl)pyrrolidine (1.0 g, 3.70 mmol), bis(pinacolato)diboron (1.13 g, 4.44 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.09 g, 0.11 mmol), and potassium acetate (1.09 g, 11.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (20 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate (2 x 20 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid pinacol ester.

Expected Outcome:

The product will be a solid or a viscous oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (or its pinacol ester) with an aryl halide.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMolar Equivalents
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid pinacol esterN/A317.231.0 g1.2
Aryl Halide (Ar-X, X = Br, I)VariesVariesVaries1.0
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.560.05 g0.02-0.05
2M Aqueous Sodium Carbonate (Na₂CO₃)497-19-8105.995 mL~3.0
Toluene108-88-392.1415 mL-
Ethanol64-17-546.075 mL-

Procedure:

  • In a round-bottom flask, combine (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid pinacol ester (1.0 g, 3.15 mmol), the aryl halide (2.63 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.06 g, 0.05 mmol).

  • Add toluene (15 mL) and ethanol (5 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the 2M aqueous sodium carbonate solution (5 mL).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Transfer the mixture to a separatory funnel and add water (20 mL) and ethyl acetate (30 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile catalyst for Suzuki-Miyaura couplings. Other palladium catalysts, such as Pd(dppf)Cl₂, can also be effective.[4]

  • Base: An aqueous base, such as sodium or potassium carbonate, is crucial for the transmetalation step in the catalytic cycle.

  • Solvent System: A two-phase solvent system like toluene/ethanol/water is often employed to dissolve both the organic reactants and the inorganic base.[5]

Visualizing the Workflow and Mechanism

Synthesis and Derivatization Workflow

G cluster_0 Synthesis of Boronic Acid Ester cluster_1 Derivatization via Suzuki-Miyaura Coupling A 1-(2-(4-bromophenoxy)ethyl)pyrrolidine C Miyaura Borylation (Pd(dppf)Cl₂, KOAc, Dioxane) A->C B Bis(pinacolato)diboron B->C D (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid pinacol ester C->D E (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid pinacol ester G Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O) E->G F Aryl Halide (Ar-X) F->G H Derivatized Biaryl Product G->H Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)L₂-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L₂-X Transmetalation Transmetalation Ar-Pd(II)L₂-X->Transmetalation [R-B(OR')₃]⁻ Ar-Pd(II)L₂-R Ar-Pd(II)L₂-R Transmetalation->Ar-Pd(II)L₂-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L₂-R->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization and Data Interpretation

Upon successful synthesis of the boronic acid pinacol ester and its derivatized products, thorough characterization is essential to confirm the identity and purity of the compounds.

Expected ¹H NMR Data for (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid Pinacol Ester (in CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.75d2HAr-H ortho to B(pin)
~6.90d2HAr-H meta to B(pin)
~4.15t2HO-CH₂-CH₂-N
~2.90t2HO-CH₂-CH₂-N
~2.65m4HN-(CH₂)₂-
~1.80m4H-CH₂-CH₂- (pyrrolidine)
1.35s12HB(pin) methyl groups

Note: These are predicted chemical shifts and may vary slightly.

Safety and Handling

Boronic acids and their derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. [6]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors. Boronic acids can be respiratory irritants.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place, away from oxidizing agents and moisture. The pinacol esters are generally more stable to air and moisture than the free boronic acids.

Conclusion

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a valuable synthetic intermediate with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent derivatization via Suzuki-Miyaura cross-coupling. By understanding the underlying principles and adhering to best practices in the laboratory, researchers can effectively utilize this versatile building block to advance their scientific endeavors.

References

  • MySkinRecipes. (4-(Pyrrolidin-1-yl)phenyl)boronic acid. Retrieved from [Link]

  • Regulations.gov. (2021). US Patent No. 8829195. Retrieved from [Link]

  • Google Patents. (n.d.). EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound.
  • Google Patents. (n.d.). Preparation method of 4-phenoxyphenylboronic acid.
  • Google Patents. (n.d.). CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone.
  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • American Elements. (n.d.). 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p. 109. Retrieved from [Link]

  • Google Patents. (n.d.). CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
  • ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... Retrieved from [Link]

  • SciSpace. (2018). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1081-73-8,N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid in cross-coupling

Welcome to the technical support guide for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile yet challenging reagent in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you overcome common side reactions and optimize your synthetic outcomes.

Section 1: Understanding the Reagent - Inherent Reactivity and Stability

This section addresses the fundamental chemical properties of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid that are critical to its performance in cross-coupling reactions.

Q1: What are the key structural features of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, and how do they influence its reactivity?

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (MW: 191.03 g/mol ) is a multifunctional molecule.[1] Its reactivity is governed by three key components:

  • The Boronic Acid Group (-B(OH)₂): This is the active moiety for the Suzuki-Miyaura coupling, enabling the crucial transmetallation step with the palladium catalyst.[2] However, it is also the primary site of decomposition.

  • The Pyrrolidinyl Ethoxy Moiety: The tertiary amine of the pyrrolidine ring introduces a basic site into the molecule. This can be problematic, as the nitrogen's lone pair can coordinate to the palladium catalyst, potentially inhibiting its activity. The ether linkage is generally stable under typical coupling conditions.

  • The Phenyl Ring: The boronic acid is attached to an electron-rich phenyl ring, influenced by the electron-donating nature of the para-ethoxy group. This electronic property generally facilitates the oxidative addition and transmetallation steps of the catalytic cycle.

Q2: What is protodeboronation, and why is it a significant side reaction for this compound?

Protodeboronation is a prevalent decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in an unwanted arene byproduct.[3] This process is a major cause of reduced yields in Suzuki-Miyaura reactions.

Mechanism: The reaction involves the protonolysis of the boronic acid. For (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, this would result in the formation of 1-(2-phenoxyethyl)pyrrolidine. The propensity for this side reaction is highly dependent on the reaction conditions, especially the presence of water, the pH, and temperature.[3]

Q3: I've heard of boroxine formation. What is it, and should I be concerned?

Boroxines are stable, six-membered cyclic anhydrides formed from the dehydration of three boronic acid molecules (3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O).[4] This is a reversible, entropically-driven process.[5][6]

Relevance & Concerns:

  • Stoichiometric Inaccuracy: Because the boronic acid exists in equilibrium with its boroxine form, the precise molecular weight of the reagent can be ambiguous, leading to errors in stoichiometry if not accounted for.

  • Reactivity: While boroxines can also participate in Suzuki couplings, their reactivity profile may differ from the corresponding boronic acid.[6] The equilibrium can be influenced by the presence of water, temperature, and solvent.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This guide is structured in a problem-cause-solution format to directly address experimental challenges.

Problem 1: Low or No Yield of the Desired Cross-Coupled Product

Your reaction shows significant unreacted starting materials or a complex mixture of products with low conversion to the target molecule.

Possible Cause A: Protodeboronation

  • Key Indicator: Detection of the protodeboronated byproduct, 1-(2-phenoxyethyl)pyrrolidine (MW: 191.27 g/mol ), in your crude reaction mixture by LC-MS or GC-MS.

  • Causality: The presence of excess water or protic sources, high temperatures, or a strongly basic medium can accelerate the rate of protodeboronation, making it a significant competitor to the desired cross-coupling pathway.[3]

  • Solutions:

    • Rigorous Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use freshly opened anhydrous solvents.

    • Inert Atmosphere: Degas the reaction mixture using several freeze-pump-thaw cycles and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can promote some protodeboronation pathways.

    • Choice of Base: Switch to a milder, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often superior to aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

    • Temperature Control: Run the reaction at the lowest temperature that still allows for efficient coupling. Sometimes, longer reaction times at a lower temperature are preferable to short times at high temperatures.

    • Use a Surrogate: Convert the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[7][8] These esters are more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions.[8]

Possible Cause B: Catalyst Inhibition by the Pyrrolidine Moiety

  • Key Indicator: The reaction stalls after initial, slow conversion. Both the aryl halide and the boronic acid remain largely unconsumed.

  • Causality: The lone pair of electrons on the tertiary nitrogen of the pyrrolidine group can act as a ligand, coordinating to the palladium center. This coordination can occupy a site needed for the catalytic cycle to proceed, effectively acting as a catalyst poison.

  • Solutions:

    • Ligand Selection: Use a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands bind strongly to the palladium center and their steric bulk can prevent the less-hindered pyrrolidine nitrogen from coordinating.

    • Increase Ligand-to-Palladium Ratio: Slightly increasing the ligand-to-palladium ratio (e.g., from 2:1 to 3:1 for monoligated species) can help ensure the palladium remains saturated with the desired phosphine ligand.

    • Consider a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., SPhos G3) which is designed for robust activation and can be more resistant to inhibition.

Problem 2: Significant Formation of Homocoupled Byproduct

You observe a significant amount of 4,4'-bis(2-(pyrrolidin-1-yl)ethoxy)-1,1'-biphenyl in your product mixture.

  • Key Indicator: A non-polar byproduct with a mass corresponding to the dimer of the boronic acid starting material is observed by LC-MS or TLC.

  • Causality: The homocoupling of boronic acids is a well-known side reaction in Suzuki couplings, often significantly promoted by the presence of molecular oxygen.[9] Oxygen can re-oxidize the Pd(0) species in a side catalytic cycle that favors the dimerization of the boronic acid.

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. Solvents and the reaction headspace must be thoroughly deoxygenated. Three to five freeze-pump-thaw cycles are highly recommended for achieving very low oxygen levels.

    • Maintain Inert Atmosphere: Ensure the reaction is run under a strict blanket of Argon or Nitrogen. A simple balloon is often insufficient; using a manifold or a glovebox is preferable for sensitive reactions.

    • Reagent Purity: Ensure the palladium source is not partially oxidized. Using a high-purity, well-stored catalyst is essential.

ProblemProbable CauseKey IndicatorRecommended Solution(s)
Low Yield ProtodeboronationDetection of 1-(2-phenoxyethyl)pyrrolidineUse anhydrous conditions, milder base (K₃PO₄), lower temperature, or a boronate ester surrogate.
Catalyst InhibitionReaction stalls with starting materials presentUse bulky phosphine ligands (e.g., SPhos, XPhos), increase ligand ratio.
Homocoupling Byproduct Presence of OxygenDetection of boronic acid dimerRigorously degas all reagents and solvents (freeze-pump-thaw), maintain a strict inert atmosphere.

Section 3: Visualized Mechanisms & Workflows

Suzuki Cycle and Competing Side Reactions

The following diagram illustrates the main catalytic cycle for the Suzuki-Miyaura coupling and indicates where the primary side reactions—protodeboronation and homocoupling—diverge from the productive pathway.

Suzuki_Side_Reactions Suzuki Cycle vs. Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Homo Homocoupling Pd0->Homo Ar'-B(OH)₂ PdII Ar-Pd(II)-X L₂ OxAdd->PdII Trans Transmetallation PdII->Trans PdII_Ar Ar-Pd(II)-Ar' L₂ Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product BoronicAcid Ar'-B(OH)₂ Base Base (OH⁻) BoronicAcid->Base Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Trans Proto Protodeboronation Boronate->Proto H₂O / H⁺ Proto_Prod Ar'-H (Byproduct) Proto->Proto_Prod O2_node O₂ O2_node->Homo Homo_Prod Ar'-Ar' (Byproduct) Homo->Homo_Prod

Caption: The Suzuki cycle and points of divergence for side reactions.

Troubleshooting Workflow for Low Yields

Use this decision tree to diagnose and solve issues related to low product yield.

Troubleshooting_Workflow start Low Yield Observed check_byproducts Analyze Crude Mixture (LC-MS, GC-MS, NMR) start->check_byproducts is_proto Protodeboronated Byproduct (Ar-H) Present? check_byproducts->is_proto is_homo Homocoupled Byproduct (Ar-Ar) Present? is_proto->is_homo No sol_proto Implement Strict Anhydrous/Inert Conditions. Use Milder Base (K₃PO₄). Lower Temperature. is_proto->sol_proto Yes is_sm Only Starting Materials Remain? is_homo->is_sm No sol_homo Improve Degassing Protocol (Freeze-Pump-Thaw). Ensure Strict Inert Atmosphere. is_homo->sol_homo Yes sol_inhibition Switch to Bulky Ligand (SPhos, XPhos). Use Well-Defined Pre-catalyst. is_sm->sol_inhibition Yes end Re-run Optimized Reaction sol_proto->end sol_homo->end sol_inhibition->end

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Section 4: Best Practices & Validated Protocol

Frequently Asked Questions (FAQs)
  • Q: How should I store (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid?

    • A: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a refrigerator (-20°C is ideal). Minimize exposure to air and moisture to prevent boroxine formation and hydrolysis.

  • Q: What is the best way to handle this reagent to ensure reproducibility?

    • A: Handle the solid quickly in a dry environment (preferably a glovebox). If a glovebox is unavailable, weigh it quickly and immediately place the reaction vessel under an inert atmosphere. For highest precision, consider preparing a stock solution of the boronic acid in an anhydrous solvent, which can be titrated or standardized before use.

  • Q: Which analytical techniques are best for monitoring the reaction?

    • A: Thin-Layer Chromatography (TLC) is useful for a quick qualitative check of starting material consumption. For quantitative analysis and byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. ¹H NMR of the crude reaction mixture can also be used to identify major components, including the protodeboronated byproduct.

Validated Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid with a generic aryl bromide.

Reagents & Equipment:

  • (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (1.2 equiv)

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk flask or microwave vial, stir bar, inert gas line (Argon)

Procedure:

  • Vessel Preparation: Add the aryl bromide (1.0 equiv), (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (6 mol%) to a dry Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with Argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Degassing (Optional but Recommended): For maximum removal of oxygen, subject the sealed reaction mixture to three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under a positive pressure of Argon. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate with 1% triethylamine to prevent product streaking).

This protocol provides a self-validating system; successful implementation should minimize the common side reactions discussed in this guide.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Leogane, O., & Leonori, D. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • ResearchGate. (2025, August 5). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]

  • Wikipedia. Protodeboronation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester. [Link]

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • Hall, D. G., & Soule, J. F. (2014). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂ (R = H, H₃C, H₂N, HO, and F): A Computational Investigation. PMC - NIH. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]

  • The Royal Society of Chemistry. Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • RSC Publishing. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. [Link]

  • Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. [Link]

Sources

Optimization

Preventing homocoupling of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

GUIDE TSC-SM08: Preventing Homocoupling of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected side reactions can be...

Author: BenchChem Technical Support Team. Date: February 2026

GUIDE TSC-SM08: Preventing Homocoupling of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected side reactions can be a significant roadblock in complex synthetic pathways. This guide provides an in-depth, experience-based approach to troubleshooting and preventing the homocoupling of (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, a common and often frustrating issue for researchers in drug development.

Section 1: Immediate Troubleshooting - "I'm seeing the homocoupled biaryl impurity. What are my first steps?"

Observing the symmetrical biaryl derived from your boronic acid is a clear sign that a competing reaction pathway is active. The primary culprit is almost always the presence of oxygen, which facilitates the oxidative homocoupling of the boronic acid, or an excess of reactive Pd(II) species.[1][2][3][4]

Here is a logical workflow to diagnose and immediately address the issue.

G start_node High Homocoupling Observed check_o2 1. Assess Oxygen Contamination start_node->check_o2 degas Rigorously Degas Solvents (N2/Ar Sparge, Freeze-Pump-Thaw) check_o2->degas Yes check_pd 2. Evaluate Palladium Source & State check_o2->check_pd No, system is pristine inert_atm Ensure Positive Inert Atmosphere (N2/Ar) degas->inert_atm inert_atm->check_pd pd_source Using a Pd(II) Precatalyst? (e.g., Pd(OAc)2, PdCl2(PPh3)2) check_pd->pd_source use_pd0 Switch to a Pd(0) Source (e.g., Pd(PPh3)4, Pd2(dba)3) pd_source->use_pd0 Yes check_conditions 3. Review Reaction Parameters pd_source->check_conditions No, using Pd(0) add_reductant Add a Mild Reductant (e.g., Potassium Formate) use_pd0->add_reductant Alternative Solution use_pd0->check_conditions add_reductant->check_conditions slow_addition Add Boronic Acid Slowly (e.g., via syringe pump) check_conditions->slow_addition preheat Pre-heat Catalyst/Base/Solvent before adding Boronic Acid slow_addition->preheat end_node Homocoupling Minimized preheat->end_node

Caption: Immediate troubleshooting workflow for homocoupling.

Core Insight: The Oxygen Problem

Boronic acid homocoupling is strongly promoted by molecular oxygen.[1][4] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a stoichiometric reaction with two molecules of the boronic acid to produce the dimer and regenerate Pd(0).[3][5] Therefore, the most critical first step is the rigorous exclusion of oxygen.

  • Actionable Step: Degas your solvent and reaction mixture thoroughly. While sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is common, for sensitive substrates like this, employing 3-4 cycles of the freeze-pump-thaw method is superior.[2] Throughout the reaction, maintain a positive pressure of inert gas.

Core Insight: The Palladium(II) Problem

If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, the in situ reduction to the active Pd(0) can be a source of homocoupling.[2][3] The boronic acid itself can act as the reductant, consuming two equivalents to form the dimer.

  • Actionable Step: Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures the catalytic cycle begins with the correct palladium oxidation state, bypassing the problematic initial reduction step.[6] Alternatively, adding a mild reducing agent, such as potassium formate, can help scavenge residual Pd(II) without interfering with the main catalytic cycle.[5]

Section 2: Proactive Prevention & Optimization

For a substrate like (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, which is both electron-rich and contains a potentially coordinating tertiary amine, proactive design of the reaction conditions is crucial.

The Substrate's Unique Challenge: The Tertiary Amine

The pyrrolidine moiety introduces two key considerations:

  • Basicity: The tertiary amine can act as a base, influencing the local pH and potentially interfering with the intended inorganic base.

  • Coordination: As a Lewis base, the nitrogen can coordinate to the palladium center. This can sometimes be beneficial (acting as an intramolecular ligand) but can also inhibit catalysis by blocking sites needed for oxidative addition or transmetalation.

Strategic Choices for Robust Coupling
ParameterStandard ApproachRecommended for this SubstrateRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃ with a specialized ligandPd₂(dba)₃ is a stable Pd(0) source. The choice of ligand is critical to promote the desired reaction over side reactions.
Ligand PPh₃Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs).Bulky ligands favor the reductive elimination step, which is the product-forming step of the desired cycle.[7] They also help create a sterically hindered environment around the palladium that can disfavor the bimolecular homocoupling pathway.[8]
Base Na₂CO₃, K₂CO₃ (stronger)K₃PO₄, Cs₂CO₃ (milder, non-nucleophilic)A milder base is often sufficient to activate the boronic acid for transmetalation without promoting side reactions.[9][10] The choice of a weaker base can be particularly important for substrates with sensitive functional groups.[6]
Solvent Toluene, Dioxane/H₂OAnhydrous aprotic solvents (e.g., Dioxane, THF, 2-MeTHF).Water can sometimes facilitate protodeboronation (loss of the boronic acid group). Using anhydrous conditions with a base like K₃PO₄ can minimize this.[8]
Addition Order All reagents mixed at once.Pre-heat catalyst, ligand, base, and aryl halide for 10-15 min at 60-80°C before adding the boronic acid solution.[1]This ensures the active Pd(0) catalyst is formed and has undergone oxidative addition with the aryl halide before the boronic acid is introduced. This minimizes the time the boronic acid is exposed to catalyst that isn't already part of the active cycle.

Section 3: Understanding the Mechanism

The desired Suzuki-Miyaura coupling and the undesired homocoupling are competing catalytic cycles. Understanding the divergence point is key to suppression.

G cluster_suzuki Desired Suzuki Cycle cluster_homo Undesired Homocoupling Cycle success_path success_path fail_path fail_path pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X o2 O2 pd2_aryl Ar-Pd(II)-X(L2) ox_add->pd2_aryl trans Transmetalation pd2_aryl->trans Ar'B(OH)2 Base pd2_biaryl Ar-Pd(II)-Ar'(L2) trans->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim product Ar-Ar' (Desired Product) red_elim->product product->pd0 Regenerates pd2_free Pd(II)X2 trans1 Transmetalation (1st Ar'B(OH)2) pd2_free->trans1 pd2_mono Ar'-Pd(II)-X trans1->pd2_mono trans2 Transmetalation (2nd Ar'B(OH)2) pd2_mono->trans2 pd2_homo Ar'-Pd(II)-Ar' trans2->pd2_homo red_elim_homo Reductive Elimination pd2_homo->red_elim_homo homo_product Ar'-Ar' (Homocoupling) red_elim_homo->homo_product homo_product->pd0 Reduces Pd(II) to Pd(0) o2->pd2_free Oxidizes Pd(0)

Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.

The critical divergence point is the state of the palladium. The desired Suzuki cycle requires the oxidative addition of the aryl halide to Pd(0).[10][11] The homocoupling pathway is initiated by Pd(II), which can arise from the precatalyst or from oxidation of Pd(0) by residual oxygen.[3][5] This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product.[5]

Section 4: Frequently Asked Questions (FAQs)

Q1: Could the tertiary amine on my boronic acid be poisoning the catalyst? A: It's possible, but not always the case. Tertiary amines can coordinate to palladium.[12][13] If this coordination is too strong, it can inhibit the reaction. However, in many cases, especially with bulky phosphine ligands that create a more defined coordination sphere, this is not a major issue. If you suspect catalyst inhibition, increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help by outcompeting the amine for coordination sites.

Q2: I've tried everything and still see homocoupling. Should I protect the amine? A: Protecting the amine is a valid but often unnecessary strategy that adds steps to your synthesis. For a tertiary amine, protection is less straightforward than for primary or secondary amines. Before resorting to this, ensure you have rigorously optimized the core parameters: absolute exclusion of oxygen, use of a Pd(0) source, an appropriate bulky ligand, and a suitable base.[2][6][7]

Q3: Can I just add more aryl halide to outcompete the homocoupling? A: Using a slight excess of the aryl halide (e.g., 1.2 equivalents) relative to the boronic acid is a good general strategy.[6] This increases the probability that the Pd(0) catalyst will encounter and react with the aryl halide in the oxidative addition step, committing it to the desired catalytic cycle. However, this will not solve a fundamental problem with oxygen contamination or an inappropriate catalyst system.

Q4: Does temperature affect homocoupling? A: Yes. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. If you are observing significant homocoupling, consider lowering the reaction temperature.[6] A well-chosen catalyst/ligand system should enable efficient coupling at moderate temperatures (e.g., 80-100 °C).

Section 5: Recommended Experimental Protocol

This protocol is designed as a robust starting point for the coupling of (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid with a generic aryl bromide, incorporating best practices to minimize homocoupling.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (powdered, dried) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), SPhos (0.036 mmol), and K₃PO₄ (2.0 mmol).

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Degassing: Separately, degas the anhydrous dioxane by sparging with argon for 30-45 minutes.

  • Reaction Setup: Using a gas-tight syringe, add the degassed dioxane (5 mL) to the Schlenk flask.

  • Catalyst Addition: Add the Pd₂(dba)₃ (0.015 mmol) to the flask. The mixture will likely turn a dark color.

  • Pre-heating (Critical Step): Place the flask in a pre-heated oil bath at 80 °C and stir the mixture for 15 minutes. This allows for the formation of the active catalyst and the oxidative addition complex.[1]

  • Boronic Acid Addition: In a separate flame-dried vial, dissolve the (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (1.2 mmol) in a minimum amount of degassed dioxane (~1-2 mL). Add this solution dropwise via syringe to the reaction mixture over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 80 °C. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour) until the aryl bromide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

References

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Online discussion]. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Ciobaniuc, A., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Online discussion]. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Perrin, L., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Reddit r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Online discussion]. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material. Available at: [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Pering, K., et al. (2019). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Cyclic Electrophiles.
  • Murahashi, S.-I., et al. (1979). Palladium catalyzed amine exchange reaction of tertiary amines. Insertion of palladium(0) into carbon-hydrogen bonds. Journal of the American Chemical Society.
  • Wang, D., et al. (2010). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry.
  • King, R. P., et al. (2021).
  • Pritchett, B. P., et al. (2001). Experimental and theoretical studies on the oxidative addition of palladium(0) to β-chlorovinamidinium salts. Princeton University.
  • Srimurugan, S. (2010). Catalytic Properties of the Pd/C - Triethylamine System.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion].
  • Chen, Z., et al. (2018). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
  • Al-Amin, M., et al. (2017).
  • Uozumi, Y., & Nakai, Y. (2002). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Wang, Y., et al. (2023).

Sources

Troubleshooting

Technical Support Center: Solvent Effects in Suzuki Reactions with (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid . This guide is designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid . This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry, enabling you to troubleshoot and optimize your reactions effectively. The presence of the pyrrolidine moiety in this boronic acid introduces specific challenges and opportunities, primarily related to its solubility and potential coordination to the palladium catalyst. This guide will focus on the critical role of the solvent in navigating these complexities.

Understanding the Role of Solvents in Suzuki-Miyaura Coupling

The solvent system in a Suzuki-Miyaura reaction is far from a passive medium; it actively influences every step of the catalytic cycle.[1][2] Solvents can affect the solubility of reactants, the stability of the catalyst, the rate of reaction, and even the product selectivity.[3] For a substrate like (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, with its polar amine functionality, solvent selection becomes paramount.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The solvent plays a crucial role in each of these stages.

Suzuki_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L_n A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L_n B->C Ar'-B(OR)2 Base, Solvent D Reductive Elimination C->D D->A Ar-Ar'

Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when using (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid in Suzuki reactions, with a focus on solvent-related solutions.

1. Low or No Conversion to Product

  • Question: I am not observing any significant formation of my desired product. What are the likely causes related to the solvent?

  • Answer:

    • Poor Solubility of Reactants: (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, due to its polar nature, may have limited solubility in common non-polar solvents like toluene.[4][5] If the boronic acid or the inorganic base is not sufficiently dissolved, the reaction will be slow or may not proceed at all.

      • Solution: Consider using a more polar solvent system. A mixture of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is a common and effective choice.[1][6] The water helps to dissolve the boronic acid and the inorganic base, facilitating the crucial transmetalation step.[7] A typical ratio is 3:1 to 5:1 organic solvent to water.

    • Catalyst Inhibition: The tertiary amine of the pyrrolidine group can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[8] This is a common issue with substrates containing amine functionalities.

      • Solution:

        • Solvent Choice: The choice of solvent can modulate this inhibition. In some cases, a coordinating solvent can compete with the substrate for binding to the palladium center, mitigating the inhibitory effect. However, this can be a delicate balance.

        • Ligand Selection: A more robust solution is to use a bulky, electron-rich phosphine ligand such as SPhos , XPhos , or RuPhos . These ligands can promote the desired catalytic cycle and minimize catalyst poisoning by the amine.[9]

    • Inefficient Transmetalation: The transmetalation step requires the activation of the boronic acid by a base.[10] If the base is not effective in the chosen solvent, this step can be the rate-limiting factor.

      • Solution: Ensure your base is appropriate for the solvent system. For two-phase systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[11] For single-phase systems, a soluble inorganic base like K₃PO₄ or Cs₂CO₃ is often effective.

2. Formation of Side Products

  • Question: I am observing significant amounts of homocoupling of my boronic acid (Ar-Ar) and/or protodeboronation (Ar-H). How can I minimize these side reactions?

  • Answer:

    • Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[1]

      • Solution:

        • Degassing: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) prior to adding the palladium catalyst. This minimizes the amount of dissolved oxygen.

        • Solvent Purity: Ensure your solvents are free of peroxides, which can oxidize the Pd(0) catalyst to Pd(II). Ethereal solvents like THF and dioxane are particularly prone to peroxide formation upon storage.

    • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often catalyzed by residual palladium and can be exacerbated by the presence of water and certain bases.

      • Solution:

        • Anhydrous Conditions (with caution): While water is often beneficial for dissolving reactants, in cases of severe protodeboronation, you might consider running the reaction under anhydrous conditions. This would necessitate the use of an organic-soluble base like potassium tert-butoxide (t-BuOK) in a solvent like anhydrous THF or dioxane. However, this may compromise the solubility of the boronic acid.

        • Choice of Base: Milder bases like K₂CO₃ or KF can sometimes reduce the rate of protodeboronation compared to stronger bases like NaOH or KOH.[10]

        • Protecting Groups: For particularly sensitive boronic acids, conversion to a boronate ester (e.g., a pinacol ester) can increase stability and reduce protodeboronation.[12]

3. Reaction Stalls at Partial Conversion

  • Question: My reaction proceeds initially but then stops before all the starting material is consumed. What could be the issue?

  • Answer:

    • Catalyst Decomposition: The palladium catalyst may not be stable under the reaction conditions for extended periods, especially at elevated temperatures.

      • Solution:

        • Solvent and Ligand Effects: The choice of solvent and ligand can significantly impact catalyst stability. Bulky phosphine ligands can protect the palladium center.

        • Lower Temperature: If possible, running the reaction at a lower temperature for a longer duration may improve catalyst lifetime.

    • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium catalyst more strongly than the starting materials, leading to inhibition.

      • Solution: This can be challenging to overcome. Sometimes, simply increasing the catalyst loading can help drive the reaction to completion.

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting solvent system for a Suzuki reaction with (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid?

    • A good starting point is a mixture of 1,4-dioxane and water (4:1 v/v) with K₃PO₄ as the base. This system generally provides good solubility for the boronic acid and the base, promoting efficient transmetalation.

  • Q2: Can I use alcoholic solvents like ethanol or isopropanol?

    • Yes, alcoholic solvents can be used, often in combination with water. They can be particularly useful for improving the solubility of polar substrates. However, be mindful that alcohols can sometimes participate in side reactions.

  • Q3: Is it necessary to use a phosphine ligand?

    • While some "ligandless" Suzuki reactions are reported, for a substrate with a potentially coordinating amine group, using a bulky, electron-rich phosphine ligand is highly recommended to prevent catalyst inhibition and achieve high yields.[9][13]

  • Q4: How does the choice of aryl halide affect the optimal solvent?

    • The reactivity of the aryl halide (I > Br > Cl) can influence the required reaction conditions. For less reactive aryl chlorides, a more polar, higher-boiling solvent like DMF or DMAc might be necessary to achieve a reasonable reaction rate. However, these solvents can also promote side reactions, so careful optimization is required.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting protocol that should be optimized for your specific aryl halide.

  • To a reaction vessel, add (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M in the aryl halide).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if using a separate ligand, e.g., SPhos, 2-10 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC, LC-MS, or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Solvent Screening Protocol

To optimize the solvent system, a parallel screening experiment is highly recommended.

Solvent_Screening cluster_0 Reaction Setup cluster_1 Solvent Addition A Prepare stock solutions of: - Boronic Acid - Aryl Halide - Base - Catalyst/Ligand B Dispense reactants into parallel reaction vials A->B S1 Toluene/Water S2 Dioxane/Water S3 THF/Water S4 DMF C Run reactions under identical conditions (temperature, time) B->C D Analyze results by LC-MS or GC to determine conversion and side product formation C->D

Figure 2: Workflow for a parallel solvent screening experiment.

Data Summary

The following table provides a qualitative summary of the expected performance of common solvent systems for the Suzuki reaction with (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid.

Solvent SystemPolarityCoordinating AbilityExpected Boronic Acid SolubilityPotential IssuesRecommendations
Toluene/WaterLow/HighLow/HighLow in ToluenePhase-transfer issues, low reaction rateUse a phase-transfer catalyst (e.g., TBAB).
Dioxane/Water Medium/High Medium/High Good Peroxide formation Recommended starting point. Use fresh, inhibitor-free dioxane.
THF/WaterMedium/HighMedium/HighGoodPeroxide formation, lower boiling pointSuitable for reactions at moderate temperatures.
DMF or DMAcHighHighVery GoodCatalyst decomposition at high temps, difficult to removeUse for unreactive aryl chlorides. Purify product carefully.
Ethanol/WaterHighHighVery GoodPotential for side reactionsCan be a good "green" solvent option.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 2004 , 43(14), 1871-1876. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 2017 , 7(4), 98. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 2017 , 11(1), 89. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 2021 , 26(1), 378. [Link]

  • Rychnovsky, S. Masking Boronic Acids for Suzuki Coupling. YouTube, 2011 . [Link]

  • de Lambert de Boisjan, A.; Allemann, C.; Fadini, L. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. Helvetica Chimica Acta, 2021 , 104(6), e2100035. [Link]

  • Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 2007 , 107(1), 133-173. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58(48), 9633-9695. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slower, the Better: A Protodeboronation-Resistant Boronic Acid for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 2013 , 52(29), 7362-7370. [Link]

  • Che, A. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium, 2023 . [Link]

  • Suzuki, A. Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 1999 , 576(1-2), 147-168. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461-1473. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 2007 , 46(29), 5359-5363. [Link]

  • Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling, and the Lost Future of Organopalladium Chemistry. Organometallics, 2015 , 34(23), 5497-5508. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube, 2020 . [Link]

  • Guild, C.; Zhang, S.; Wu, X. Aminative Suzuki-Miyaura coupling. Nature Communications, 2020 , 11(1), 3845. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic Acid and Its Derivatives for Advanced Drug Development

This guide provides an in-depth spectroscopic comparison of (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, a significant compound in Boron Neutron Capture Therapy (BNCT) research, and its derivatives. Tailored for re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, a significant compound in Boron Neutron Capture Therapy (BNCT) research, and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural nuances of these molecules through a multi-faceted spectroscopic approach, offering a robust framework for their synthesis, characterization, and application.

Introduction: The Significance of Boronic Acids in Targeted Therapeutics

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid and its analogs are at the forefront of developing next-generation BNCT agents. Their efficacy hinges on the selective accumulation of boron-10 isotopes within tumor cells. The molecular structure, particularly the phenylboronic acid moiety, the pyrrolidine ring, and the ethoxy linker, plays a crucial role in the compound's biodistribution, solubility, and cellular uptake. Spectroscopic analysis is, therefore, indispensable for confirming the chemical identity, purity, and structural integrity of these compounds, ensuring the reliability and reproducibility of preclinical and clinical studies.

This guide will navigate through the key spectroscopic techniques employed in the characterization of these boronic acid derivatives, providing both theoretical underpinnings and practical insights into data interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. For the compounds , a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve a wide range of organic compounds and its high boiling point.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

Comparative ¹H NMR Data:

CompoundAromatic Protons (ppm)-O-CH₂- (ppm)-N-CH₂- (ppm)Pyrrolidine CH₂ (ppm)B(OH)₂ (ppm)
Parent Compound ~7.7 (d), ~6.9 (d)~4.1 (t)~2.8 (t)~2.6 (m), ~1.8 (m)~8.0 (s, broad)
Derivative A (Methylated Pyrrolidine) ~7.7 (d), ~6.9 (d)~4.1 (t)~3.0 (m)~2.8-1.9 (m)~8.0 (s, broad)
Derivative B (Fluorinated Phenyl Ring) ~7.8-7.0 (m)~4.2 (t)~2.9 (t)~2.7 (m), ~1.8 (m)~8.1 (s, broad)

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation of ¹H NMR Data:

  • The aromatic protons typically appear as two doublets in a para-substituted pattern.

  • The ethoxy and pyrrolidine protons appear as triplets and multiplets, respectively, in the aliphatic region.

  • The boronic acid protons often present as a broad singlet, which can exchange with D₂O.

  • Substitutions on the pyrrolidine ring (Derivative A) or the phenyl ring (Derivative B) will lead to predictable changes in the chemical shifts and coupling patterns of the nearby protons.

¹³C NMR Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrument setup are similar to ¹H NMR. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.

Comparative ¹³C NMR Data:

CompoundAromatic Carbons (ppm)-O-CH₂- (ppm)-N-CH₂- (ppm)Pyrrolidine CH₂ (ppm)C-B (ppm)
Parent Compound ~160, ~137, ~114~67~54~53, ~23~130 (broad)
Derivative A (Methylated Pyrrolidine) ~160, ~137, ~114~67~60~60, ~30, ~22~130 (broad)
Derivative B (Fluorinated Phenyl Ring) ~165-110 (m, with C-F coupling)~68~54~53, ~23~128 (broad)

Interpretation of ¹³C NMR Data:

  • The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation.

  • The chemical shifts of the aromatic carbons are sensitive to the electronic effects of substituents.

  • The aliphatic carbons of the ethoxy and pyrrolidine groups appear in the upfield region.

¹¹B NMR Spectroscopy

Boron-11 NMR is a specialized technique that directly probes the boron atom, providing valuable information about its coordination state and chemical environment.

Experimental Protocol: ¹¹B NMR Spectroscopy

Sample preparation is similar to ¹H and ¹³C NMR. A boron-free probe and quartz NMR tubes are recommended to avoid background signals.

Interpretation of ¹¹B NMR Data:

  • Trigonal boronic acids (-B(OH)₂) typically show a broad signal in the range of δ 28-34 ppm .

  • Formation of a boronate ester with a diol will shift the signal upfield to δ 5-15 ppm for a tetrahedral species.

  • This technique is particularly useful for studying interactions with biological molecules containing diol functionalities, such as sugars.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Comparative FT-IR Data:

Functional GroupParent Compound (cm⁻¹)Derivative C (Boronate Ester) (cm⁻¹)
O-H stretch (boronic acid)~3400-3200 (broad)Absent or significantly reduced
C-H stretch (aromatic)~3100-3000~3100-3000
C-H stretch (aliphatic)~2970-2850~2970-2850
C=C stretch (aromatic)~1610, ~1510~1610, ~1510
B-O stretch~1350~1380-1310 (stronger)
C-O stretch (ether)~1250~1250
C-N stretch~1180~1180

Interpretation of FT-IR Data:

  • The broad O-H stretch is a hallmark of the boronic acid group. Its disappearance in Derivative C is a clear indication of boronate ester formation.

  • The strong B-O stretching vibration provides further evidence for the presence of the boronic acid/ester moiety.

  • The C-O and C-N stretching frequencies confirm the presence of the ether and pyrrolidine groups.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules.

Experimental Protocol: ESI-Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[1]

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecular ion is typically observed as [M+H]⁺.

  • Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be isolated and fragmented to produce a characteristic fragmentation pattern.

Comparative Mass Spectrometry Data:

Compound[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Parent Compound 236.14165 (loss of pyrrolidinylethoxy), 147 (loss of C₄H₈NO₂), 70 (pyrrolidinyl fragment)
Derivative D (Pinacol Ester) 318.22235 (loss of pinacol), 165, 147, 70
Derivative E (N-oxide) 252.14236 (loss of oxygen), 165, 147, 70

Interpretation of Mass Spectrometry Data:

  • The accurate mass of the [M+H]⁺ ion confirms the elemental composition of the molecule.

  • The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways include cleavage of the ether linkage and fragmentation of the pyrrolidine ring.

  • Comparison of the fragmentation patterns of the parent compound and its derivatives allows for the precise localization of structural modifications.

IV. UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the phenyl ring.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: Record the absorbance spectrum over the UV-visible range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Comparative UV-Vis Data:

Compoundλmax (nm)Molar Absorptivity (ε)
Parent Compound ~225, ~275~12,000, ~2,500
Derivative F (Extended Conjugation) ~235, ~310~15,000, ~4,000

Interpretation of UV-Vis Data:

  • The phenyl ring gives rise to characteristic absorption bands in the UV region.

  • Substituents on the phenyl ring can cause a shift in the λmax to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift).

  • Changes in the electronic structure of the molecule, such as extending the conjugated system (Derivative F), will result in a significant red shift of the λmax.

Diagrams

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Comparison Synthesis Synthesis of Boronic Acid Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Structural Confirmation FTIR FT-IR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight UVVis UV-Vis Spectroscopy Purification->UVVis Electronic Structure Interpretation Spectral Interpretation NMR->Interpretation FTIR->Interpretation MS->Interpretation UVVis->Interpretation Comparison Comparison with Parent Compound Interpretation->Comparison Report Comprehensive Report Comparison->Report Structural_Spectroscopic_Correlation cluster_spectroscopy Spectroscopic Output Molecule Boronic Acid Derivative (Structure) NMR_Signal NMR Chemical Shifts & Coupling Constants Molecule->NMR_Signal Atomic Environment IR_Bands IR Absorption Bands Molecule->IR_Bands Functional Groups MS_Fragments Mass-to-Charge Ratio & Fragments Molecule->MS_Fragments Molecular Formula & Connectivity UV_Absorbance UV-Vis λmax Molecule->UV_Absorbance Conjugated System

Caption: Correlation between molecular structure and spectroscopic output.

Conclusion

The comprehensive spectroscopic characterization of (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid and its derivatives is a critical step in the development of effective BNCT agents. By employing a suite of analytical techniques including NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can gain a detailed understanding of the molecular structure and properties of these compounds. This guide provides a foundational framework for these analyses, enabling the confident synthesis and evaluation of novel boronic acid-based therapeutics. The presented protocols and comparative data serve as a valuable resource for scientists dedicated to advancing the field of targeted cancer therapy.

References

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Bristol. [Online]. Available: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

This guide provides essential safety protocols and logistical plans for the handling and disposal of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. As direct safety data for this specific compound is not widely avail...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. As direct safety data for this specific compound is not widely available, these recommendations are grounded in the established hazard profile of the boronic acid chemical class. This conservative approach ensures a robust safety margin for all laboratory personnel. The causality behind each procedural step is explained to empower researchers with a deep, actionable understanding of laboratory safety.

Hazard Identification: Understanding the Risk Profile of Boronic Acids

Boronic acids and their derivatives are versatile reagents in organic synthesis, but they are not without hazards. A thorough risk assessment is the foundation of a safe experimental plan.[1] While generally considered to have low toxicity, the primary risks associated with this class of compounds include:

  • Acute Oral Toxicity: Many simple boronic acids, such as phenylboronic acid, are classified as harmful if swallowed.[2][3][4][5]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6][7]

  • Potential for Mutagenicity: Recent studies have indicated that some boronic acids and their derivatives may act as bacterial mutagens, highlighting the need for careful handling to minimize exposure.[8]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the identified hazards. The following protocol outlines the minimum required PPE for handling (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid in a laboratory setting.

Eye and Face Protection
  • Rationale: The potential for serious eye irritation necessitates robust eye protection. Splashes of solutions or contact with airborne powder can cause significant damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound.

  • Enhanced Protection: When handling larger quantities (>10g), or when there is a significant risk of splashing (e.g., during transfers or reactions under pressure), splash-proof chemical goggles are required. For maximum protection, a face shield should be worn in conjunction with safety glasses or goggles.[9]

Skin and Body Protection
  • Rationale: Preventing skin contact is crucial to avoid irritation and potential absorption.[10] Contaminated clothing must be removed and washed before reuse.[6]

  • Gloves: Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable choice for incidental contact.[6] Gloves must be inspected for tears or holes before each use.[11] When work is complete, gloves should be removed using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly.[12][13] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart.

  • Lab Coat: A buttoned lab coat is required to protect the skin and personal clothing from contamination.

  • Additional Protection: For large-scale operations, a chemical-resistant apron and closed-toe shoes are essential.[10]

Respiratory Protection
  • Rationale: The fine, dusty nature of many boronic acids presents an inhalation hazard.[4] Engineering controls are the primary defense against this risk.

  • Primary Control (Engineering): All weighing and handling of the solid compound must be performed in a certified chemical fume hood to minimize airborne concentrations.[9]

  • Secondary Control (PPE): If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH-approved respirator is required.[9][14] The specific type of respirator will depend on the concentration of the airborne contaminant.

Summary of PPE Requirements
Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (<1g) Safety glasses with side shieldsNitrile glovesLab coatNot required if in a fume hood
Benchtop Reactions Chemical splash gogglesNitrile glovesLab coatNot required if in a fume hood
Large-Scale Transfers (>10g) Face shield and gogglesNitrile glovesLab coat, chemical apronRequired if dust is generated outside of a fume hood
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile glovesLab coat, chemical apronNIOSH-approved respirator

Operational and Disposal Plans

A self-validating protocol extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Safe Handling Workflow

The following workflow is designed to minimize exposure and prevent accidental release. All handling should be done in a well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[3]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Procedure A 1. Review SDS for Boronic Acid Class B 2. Assemble All Required PPE A->B C 3. Prepare Fume Hood & Spill Kit B->C D 4. Weigh Solid in Fume Hood C->D Begin Work E 5. Perform Reaction in Contained Apparatus D->E F 6. Decontaminate Glassware & Surfaces E->F Reaction Complete G 7. Segregate Waste (Solid & Liquid) F->G H 8. Remove PPE & Wash Hands G->H

Caption: Workflow for the safe handling of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid.

Step-by-Step Handling Protocol
  • Preparation: Before handling, review the safety information for the boronic acid class.[1] Ensure a chemical spill kit is readily accessible. Prepare your workspace within a chemical fume hood.

  • Donning PPE: Put on your lab coat, safety glasses/goggles, and gloves as determined by your risk assessment.

  • Weighing and Transfer: Carefully weigh the solid compound on weighing paper or in a container within the fume hood to prevent dust from escaping.[4] Avoid creating dust.[3]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If dissolving in an acidic solution, be mindful of any potential exothermic reactions.

  • Post-Handling: After use, ensure all containers are tightly sealed.[3][6] Decontaminate the work area and any equipment used.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][11]

  • Skin Contact: Promptly flush the affected area with plenty of water and remove contaminated clothing. Wash the area with soap and water. If irritation persists, seek medical attention.[2][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[11]

  • Solid Waste: Unused (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid and any materials contaminated with the solid (e.g., weighing paper, gloves, paper towels from a spill cleanup) should be collected in a clearly labeled, sealed hazardous waste container.[7][15]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour boronic acid solutions down the drain unless specifically permitted by your institution's environmental health and safety office and local regulations.[15][16] While some simple, small-quantity inorganic acids may be approved for drain disposal with copious amounts of water, the complex organic nature of this compound warrants collection as chemical waste.[14][16]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the container disposed of according to institutional guidelines.

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can confidently and safely utilize (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid in their critical drug development and scientific research endeavors.

References

  • Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: Utah State University URL
  • Title: 110140 - Phenylboronic acid - Safety Data Sheet Source: DC Fine Chemicals URL
  • Title: Safety Data Sheet: Phenyl boronic acid-d5 Source: Chemdox URL
  • Title: Phenylboronic acid - SAFETY DATA SHEET Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - 2-(Ethoxycarbonyl)
  • Title: Safety Data Sheet: Phenylboronic acid Source: Carl ROTH URL
  • Title: SAFETY DATA SHEET - Phenylboronic acid Source: Sigma-Aldrich URL
  • Title: SAFETY DATA SHEET - (2-Methylpropyl)
  • Title: Chemical Hazards and Toxic Substances - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: How To Safely Dispose of Boric Acid Source: Lab Alley URL: [Link]

  • Title: Boric Acid Safety & Hazards Source: Lab Alley URL: [Link]

  • Title: Disposal of Solid Chemicals in the Normal Trash Source: Lafayette College Public Safety URL: [Link]

  • Title: Material Safety Data Sheet - (2-Methylpropyl)
  • Source: Health and Safety Executive (HSE)
  • Title: Northumbria University – Safe Disposal of Chemical Waste Source: Sustainability Exchange URL
  • Title: Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains Source: Ball State University URL
  • Title: Safety Data Sheet - (7-Chloroquinolin-3-yl)
  • Source: National Institutes of Health (NIH)
  • Title: Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric Source: University of Tennessee Knoxville URL
  • Title: Chemical Handling and Storage Source: Iowa State University Environmental Health and Safety URL: [Link]

  • Title: Disposal Of Boric Acid Source: Sciencing.com URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

  • Title: Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity Source: ACS Publications - Organic Process Research & Development URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
© Copyright 2026 BenchChem. All Rights Reserved.